Product packaging for 1-Phenylbicyclo[1.1.1]pentane(Cat. No.:CAS No. 134938-21-9)

1-Phenylbicyclo[1.1.1]pentane

Cat. No.: B2631007
CAS No.: 134938-21-9
M. Wt: 144.217
InChI Key: QEWRLQJVHCDTOM-UHFFFAOYSA-N
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Description

1-Phenylbicyclo[1.1.1]pentane (CAS 134938-21-9) is a high-value bicyclic compound recognized in medicinal chemistry as a non-classical, three-dimensional bioisostere of the para-substituted phenyl ring . This replacement strategy, central to the "escape from planarity" concept, is used to enhance critical physicochemical properties of lead compounds and drug candidates . Incorporating this motif can significantly improve passive permeability and aqueous solubility while maintaining potent biological activity, as demonstrated in the design of a potent and orally active γ-secretase inhibitor . The unique spatial arrangement of the bicyclo[1.1.1]pentane framework disrupts molecular planarity, which helps reduce aromatic ring count and results in a more favorable property forecast index (PFI), thereby improving overall drug-likeness and developability . The compound serves as a versatile synthetic intermediate, with modern synthetic methods, including visible light-induced catalysis, enabling its functionalization under mild conditions . This product is supplied for non-human research use only and is not intended for diagnostic, therapeutic, or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12 B2631007 1-Phenylbicyclo[1.1.1]pentane CAS No. 134938-21-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-4-10(5-3-1)11-6-9(7-11)8-11/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWRLQJVHCDTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Applications of 1 Phenylbicyclo 1.1.1 Pentane and Bicyclo 1.1.1 Pentane Scaffolds

Contributions to Medicinal Chemistry Research

The BCP motif has been increasingly recognized as a powerful tool in drug discovery, primarily for its role as a saturated bioisostere of the phenyl ring. bldpharm.comtcichemicals.com This substitution allows for the systematic improvement of drug-like properties, moving beyond the limitations of traditional flat, aromatic structures. nih.gov

The most prominent application of BCPs in medicinal chemistry is as a non-classical bioisostere for 1,4-disubstituted benzene (B151609) rings, internal alkynes, and tert-butyl groups. thieme-connect.comacs.org This replacement is geometrically favorable, as the distance between the bridgehead carbons of the BCP core closely mimics that of a para-substituted phenyl ring. bldpharm.com This structural mimicry allows the BCP-containing analog to retain crucial binding interactions with biological targets while offering a significantly different physicochemical profile. bldpharm.comresearchgate.net

A landmark example of this strategy was reported in the development of γ-secretase inhibitors . Researchers replaced the central para-substituted fluorophenyl ring in the inhibitor BMS-708,163 with a BCP moiety. nih.gov The resulting compound was not only equipotent to the original but also demonstrated significant improvements in passive permeability and aqueous solubility. nih.gov These enhanced properties translated to superior oral absorption in preclinical models. nih.gov

CompoundCore Scaffoldγ-Secretase Inhibition (IC₅₀, nM)Aqueous Solubility (µg/mL)Passive Permeability (Papp, 10⁻⁶ cm/s)
BMS-708,163p-Fluorophenyl0.2311.2
BCP Analog (Compound 3)Bicyclo[1.1.1]pentane0.27>20013

Table 1. Comparison of physicochemical and pharmacological properties between the phenyl-containing γ-secretase inhibitor (BMS-708,163) and its BCP-containing analog. Data sourced from Stepan, A. F., et al. (2012). nih.gov

Similarly, this bioisosteric replacement strategy was applied to Resveratrol analogs . By substituting an aromatic ring with a BCP scaffold in a Resveratrol derivative, researchers aimed to overcome the parent molecule's poor pharmacokinetic profile. bldpharm.com The resulting BCP–Resveratrol analog exhibited improved metabolic stability and solubility, highlighting the potential of this approach to enhance the therapeutic viability of natural products. bldpharm.com

The replacement of a planar aromatic ring with a three-dimensional, saturated BCP scaffold fundamentally alters a molecule's properties, often leading to a more favorable pharmacological profile. researchgate.netacs.org These improvements stem from several key factors:

Improved Metabolic Stability : Aromatic rings are frequently susceptible to metabolism by cytochrome P450 (CYP450) enzymes, which can lead to rapid clearance and the formation of potentially toxic intermediates. bldpharm.com The saturated sp³-hybridized carbon atoms of the BCP core are significantly more resistant to this type of oxidative metabolism, thereby enhancing the metabolic stability and prolonging the half-life of drug candidates. bldpharm.comnih.gov

Enhanced Solubility and Permeability : The introduction of a BCP scaffold generally increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. Higher Fsp³ character is strongly correlated with improved aqueous solubility and reduced non-specific binding, which are critical for good pharmacokinetic performance. bldpharm.comacs.org In the case of the γ-secretase inhibitor, the BCP analog showed a greater than 200-fold increase in solubility. nih.gov

Defined Stereorientation : The rigid, cage-like structure of the BCP unit provides precise and predictable control over the spatial orientation of substituents. tcd.ie Unlike flexible aliphatic linkers, the BCP scaffold acts as a rigid rod, locking appended functional groups into a fixed vector. This allows medicinal chemists to fine-tune ligand-receptor interactions with high precision, potentially improving potency and selectivity. tcd.ienih.gov

For decades, pharmaceutical research has been dominated by "flat" molecules rich in aromatic rings. The push to "escape from flatland" has driven the exploration of three-dimensional scaffolds that can access novel chemical space. nih.govthieme-connect.com BCPs are at the forefront of this movement, offering a validated and accessible means to introduce 3D character into drug candidates. thieme-connect.comnih.gov

The incorporation of BCPs provides novel vectors for substituent placement that are not achievable with traditional aromatic systems. nih.gov This expansion of structural diversity opens up new possibilities for interacting with biological targets and allows for the development of intellectual property in crowded therapeutic areas. nih.gov The increasing availability of functionalized BCP building blocks has made this novel chemical space more accessible to both academic and industrial researchers, fostering innovation in drug design. nih.gov

Diverse Applications in Materials Science

The same structural rigidity and precise geometry that make BCPs valuable in medicinal chemistry also render them highly useful in materials science. digitellinc.com Here, they serve as robust building blocks for constructing well-defined supramolecular assemblies and functional materials. nih.gov

The BCP scaffold is an excellent example of a "molecular rod"—a rigid, linear linker used to connect functional units in a predictable manner. nih.govdigitellinc.com This property is exploited in supramolecular chemistry to build complex, ordered architectures. By using BCPs as tectons (building blocks), scientists can control the distance and orientation between other molecular components with high precision. digitellinc.com This has enabled the construction of molecular tweezers, rotors, and other intricate assemblies where function is dictated by a specific three-dimensional arrangement. nih.govnih.gov The defined geometry of BCP linkers is crucial for creating materials with predictable structural and electronic properties. eventsair.com

BCP scaffolds have been successfully integrated into advanced functional materials, demonstrating their versatility beyond biological applications.

Porphyrinoids : Researchers have incorporated BCP units directly into the macrocyclic structures of porphyrinoids, a class of compounds with important applications in catalysis, sensing, and photodynamic therapy. kingsbury.id.aunih.gov In one approach, two bridging methylene (B1212753) groups of a calix acs.orgpyrrole were replaced with BCP units. chemrxiv.orgresearchgate.net This integration of a rigid, 3D scaffold into the porphyrinoid framework alters the macrocycle's conformation and electronic properties, creating a new class of materials with unique characteristics. nih.gov BCPs have also been used as rigid linkers to connect two porphyrin units, creating defined multi-porphyrin arrays without enabling undesired electronic communication between the chromophores. nih.govsemanticscholar.org

Coordination Polymers : BCP derivatives serve as rigid organic struts in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govorcid.org Their defined length and linearity allow for the rational design of porous materials with specific network topologies. These materials are promising for applications in gas storage, separation, and catalysis, where the precise structure of the internal pores and channels is critical to performance. kingsbury.id.au

Studies on [n]Staffanes and Oligomeric BCP Structures

[n]Staffanes, which are oligomers of bicyclo[1.1.1]pentane (BCP), are rigid rod-like molecules that have garnered significant interest in nanotechnology. wikipedia.org These linear structures are synthesized through the polymerization of [1.1.1]propellane, where the central carbon-carbon bond of the propellane is cleaved to form the repeating BCP units. wikipedia.org This unique structural characteristic has led to their consideration as "rigid rods" for the construction of various nanostructures. wikipedia.org

Research into the properties of [n]staffanes has revealed unique quantum transport characteristics stemming from their strained bicyclic structure. nih.gov Studies on single-molecule junctions have shown that despite being composed of weakly conjugated carbon-carbon sigma bonds, [n]staffanes exhibit a shallower conductance decay value (β = 0.84 ± 0.02 n⁻¹) compared to analogous alkane chains (β = 0.96 ± 0.03 n⁻¹). nih.gov This indicates that on a per-atom basis, staffanes are more conductive than other sigma-bonded organic backbones. nih.gov Theoretical calculations suggest that the significant ring strain in the BCP units destabilizes the HOMO-2 energy level, bringing it closer to the Fermi energy of the gold electrodes as the oligomer length increases, thus facilitating charge transport. nih.gov

A notable challenge in the synthesis of [n]staffanes is the control of oligomerization to selectively produce oligomers with a specific number of repeating units (n > 1). nih.gov However, a selective synthesis for wikipedia.orgstaffanes bearing SF₅- and CF₃SF₄- groups has been developed. nih.gov This method relies on the principle of alternating radical polarity matching during the chain-propagation steps to preferentially terminate the oligomerization after the incorporation of two BCP units. nih.gov

Table 1: Conductance Decay Values of [n]Staffanes vs. Alkanes

Compound Class Conductance Decay Value (β)
[n]Staffanes 0.84 ± 0.02 n⁻¹
Alkanes 0.96 ± 0.03 n⁻¹

This table is interactive and can be sorted.

Design and Synthesis of Bicyclo[1.1.1]pentane-Based Diphosphine Ligands

A versatile and novel method for the synthesis of a wide array of both symmetric and unsymmetric diphosphine ligands based on the bicyclo[1.1.1]pentane (BCP) scaffold has been developed. nih.govresearchgate.net This method utilizes [1.1.1]propellane as the starting material, taking advantage of its highly reactive internal carbon-carbon bond which can be readily cleaved through a radical-mediated process. nih.govresearchgate.net The reaction proceeds efficiently under photochemical conditions, using either blue or white light-emitting diodes (LEDs), to promote the radical diphosphination of [1.1.1]propellane. chemrxiv.org

These BCP-based diphosphine ligands are considered isosteres of 1,4-bis(diphenylphosphino)benzenes and can be used to generate unique metal complexes. nih.govresearchgate.net For instance, they have been successfully used to create straight-shaped gold complexes and europium-based coordination polymers. nih.govresearchgate.netconsensus.app The rigid and linear nature of the BCP scaffold enforces a straight geometry on the resulting metal complexes. nih.gov

Dialkylchlorophosphines are versatile building blocks for tertiary phosphine (B1218219) ligands; however, their synthesis typically relies on nucleophilic substitution of PCl₃, which makes substituents requiring P-H precursors largely inaccessible. acs.org To overcome this, a method utilizing iPr₂NPH₂·BH₃ as a doubly protected PH₂Cl proxy has been developed to synthesize bis(bicyclo[1.1.1]pentyl)chlorophosphine (Bcp₂PCl) for the first time. acs.org This reagent serves as a general precursor for a family of bis(bicyclo[1.1.1]pentyl) alkyl- and arylphosphines. acs.org

Table 2: Synthesis of BCP-Based Diphosphine Ligands

Starting Material Reaction Type Key Features Resulting Structures
[1.1.1]Propellane Radical Diphosphination Photochemical (LED), Mild Conditions Symmetric and Unsymmetric Diphosphines
iPr₂NPH₂·BH₃ P-H Precursor Strategy Access to previously inaccessible derivatives Bis(bicyclo[1.1.1]pentyl)chlorophosphine (Bcp₂PCl)

This table is interactive and can be sorted.

Role in Combinatorial and Bioconjugate Chemistry

BCP-Derived Building Blocks for "Click" Chemistry and Related Bioconjugations

Bicyclo[1.1.1]pentane (BCP) derivatives have emerged as valuable building blocks for "click" chemistry and bioconjugation due to their rigid structure and ability to act as bioisosteres. researchgate.netlookchem.com Syntheses of BCP-derived azides and terminal alkynes, which are key functional groups for click reactions, have been developed. researchgate.netenamine.net The synthesis of 1-azidobicyclo[1.1.1]pentanes involves a copper-catalyzed diazo transfer reaction with imidazole-1-sulfonyl azide (B81097) as a key step. researchgate.netenamine.net The corresponding bicyclo[1.1.1]pentyl-substituted alkynes are prepared via a Seyferth-Gilbert homologation using the Ohira-Bestmann reagent. researchgate.netenamine.net These BCP-containing azides and alkynes have been shown to be suitable substrates for click reactions, making them promising for applications in medicinal, combinatorial, and bioconjugate chemistry. researchgate.netenamine.net

The application of BCP scaffolds has been extended to the synthesis of DNA-encoded libraries (DELs). semanticscholar.orgnih.gov A Giese addition reaction has been employed to install highly functionalized BCPs onto DNA tags. nih.govnih.gov This method allows for the introduction of diverse BCP moieties as well as other alkyl groups from corresponding organohalides, thereby increasing the fraction of sp³-hybridized carbons in these libraries. nih.gov The use of BCP building blocks in DELs provides a pathway to explore novel chemical space in drug discovery. semanticscholar.orgnih.gov

Strategies for the Diversification of BCP-Containing Libraries

Several strategies have been developed to diversify libraries of molecules containing the bicyclo[1.1.1]pentane (BCP) scaffold, enabling the exploration of a wider range of chemical structures for various applications, including drug discovery. acs.orgnih.govnih.govchemrxiv.org

One effective strategy is late-stage functionalization , which involves modifying a pre-existing BCP core. acs.org For example, BCP halides can serve as versatile handles for further diversification through various cross-coupling reactions. acs.org This approach allows for the introduction of a wide range of substituents at a late stage of the synthesis, which is particularly useful for generating libraries of related compounds.

A 1,2-metalate rearrangement strategy has been developed for the diversification of the bridge position of the BCP core. acs.orgnih.gov This method provides access to highly substituted BCPs with multiple points for diversification, allowing for the creation of complex and diverse molecular architectures. nih.gov

Multicomponent radical cross-coupling reactions offer a powerful and efficient way to access diverse 1,3-disubstituted BCP-aryls in a single step. nih.gov These reactions utilize inexpensive iron salts and proceed under mild conditions with fast reaction times, making them suitable for library synthesis. nih.gov

Furthermore, a synthetic linchpin strategy has been reported for the functionalization of the BCP bridge via radical C-H abstraction. chemrxiv.org This approach allows for the rapid synthesis of 2-substituted BCPs that can serve as common precursors for the generation of complex and diverse libraries of 2-substituted BCPs. chemrxiv.org This strategy is particularly valuable for accessing previously inaccessible electrophile and nucleophile fragments at the 2-position of the BCP core. chemrxiv.org These diversification strategies have been successfully applied to the generation of libraries for drug discovery, including DNA-encoded libraries. semanticscholar.orgchemrxiv.org

Spectroscopic and Computational Characterization of Phenylated Bicyclo 1.1.1 Pentanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of phenylated BCP derivatives. Both ¹H and ¹³C NMR provide valuable insights into the connectivity and chemical environment of the atoms within the molecule.

The ¹H NMR spectrum of a phenylated BCP typically shows distinct signals for the protons on the BCP core and the phenyl ring. The bridgehead protons of the BCP cage often exhibit long-range coupling, a characteristic feature of these systems. bohrium.com For instance, in 2-hydroxy-2-phenylbicyclo[1.1.1]pentane, a significant bridgehead-to-bridgehead long-range coupling of 18 Hz has been observed. bohrium.com

The ¹³C NMR spectra of phenylated BCPs provide direct information about the carbon skeleton. bhu.ac.in The chemical shifts of the BCP carbons are influenced by the substitution pattern. In general, the bridgehead carbons resonate at a different frequency compared to the methylene (B1212753) bridge carbons. The presence of a phenyl substituent will cause shifts in the signals of the adjacent BCP carbons. For example, in 3-phenylbicyclo[1.1.1]pentan-1-amine, the carbon atoms of the BCP core and the phenyl ring can be unambiguously assigned using ¹³C NMR. rsc.org The interpretation of these spectra can sometimes be complicated by fast tautomerization processes in certain derivatives, which can be addressed using solid-state NMR techniques like ¹³C CP-MAS NMR. mpg.de

Table 1: Representative ¹³C NMR Chemical Shifts for Phenylated BCP Derivatives

Compound BCP Bridgehead (C1) [ppm] BCP Bridgehead (C3) [ppm] BCP Methylene (C2, C4, C5) [ppm] Phenyl Carbons [ppm]
3-phenylbicyclo[1.1.1]pentan-1-amine 40.5 50.2 56.1 125.8, 127.2, 128.6, 142.3
Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate 42.1 51.8 55.9 126.2, 127.5, 128.8, 141.9

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents.

Ab initio calculations have become an indispensable tool for predicting and understanding the NMR parameters of BCP systems. rsc.orgrsc.orgpsu.edu These calculations can provide theoretical values for chemical shifts and spin-spin coupling constants that are in good agreement with experimental data. researchgate.net For the parent bicyclo[1.1.1]pentane, high-level ab initio calculations have been performed to determine NMR shielding and spin-spin coupling constants. rsc.orgrsc.orgpsu.edu These studies have shown that electron correlation effects are particularly important for accurately predicting carbon-carbon coupling constants. researchgate.net The calculated NMR parameters for the BCP framework serve as a baseline for understanding the effects of substitution, such as with a phenyl group. rsc.orgrsc.orgpsu.edu

X-ray Crystallography for Comprehensive Structural Elucidation of Phenylated BCP Derivatives

Table 2: Selected Bond Distances and Angles in a Phenylated BCP Derivative from X-ray Crystallography

Parameter Value
Average BCP C-C Bond Length 1.54 Å bohrium.com
C1-C3 Non-bonded Distance 1.89 Å bohrium.com
Bridgehead Angle (C2-C1-C4) ~87° bohrium.com
Methylene Carbon Angle (C1-C2-C3) ~75° bohrium.com

Advanced Computational Chemistry Studies

Computational chemistry offers powerful methods to investigate the intrinsic properties of the BCP core and its derivatives that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of BCP systems. DFT calculations have been employed to optimize the geometries of BCP derivatives and to calculate molecular electrostatic potentials on their surfaces. nih.gov These calculations help in understanding the non-covalent interactions that these molecules can engage in, which is crucial for their application as bioisosteres. nih.gov DFT has also been used to investigate the transmission of electronic substituent effects through the BCP framework. nih.gov

The bicyclo[1.1.1]pentane core is highly strained, with a calculated strain energy of approximately 65-68 kcal/mol. researchgate.netmdpi.com This high strain energy is a result of significant bond angle distortion from the ideal tetrahedral geometry. researchgate.net Computational studies have provided deep insights into the nature of the bonding within the BCP cage. The bonds to the bridgehead carbons have a high degree of p-character, which influences the reactivity and electronic properties of the molecule. researchgate.net Theoretical calculations have been used to analyze the bond strengths and the unique hybridization of the carbon atoms within the BCP core, which are fundamental to understanding its remarkable stability despite its high strain. researchgate.netmdpi.com

Modeling of Reaction Mechanisms and Selectivity in Phenylated BCP Systems

Computational modeling has become an indispensable tool for understanding the intricate reaction mechanisms and predicting the selectivity observed in the functionalization of phenylated bicyclo[1.1.1]pentane (BCP) systems. These theoretical studies provide critical insights into transition states, intermediate stability, and the electronic factors that govern reaction outcomes, which are often challenging to probe experimentally.

A significant area of investigation has been the selective C–H functionalization of BCP scaffolds. Computational studies have successfully unveiled why certain reactions exhibit remarkable site selectivity. For instance, in the dirhodium-catalyzed C–H functionalization of BCPs, modeling has shown that reaction at the tertiary C–H bond at the bridgehead position is overwhelmingly favored over the secondary C–H bonds. springernature.com Density Functional Theory (DFT) calculations revealed that during the concerted, asynchronous transition state of this transformation, a developing positive charge at the tertiary carbon can be effectively stabilized and delocalized across the entire strained BCP framework. springernature.comresearchgate.net This stabilization lowers the free energy barrier for insertion at the tertiary site compared to the secondary positions, explaining the high selectivity observed. researchgate.netnsf.gov

Furthermore, computational analysis has been crucial in elucidating mechanisms involving radical intermediates. In the synthesis of 2-substituted BCPs through the reaction of a triplet carbene with a bicyclo[1.1.0]butane (BCB), computational models support a radical addition mechanism into the strained central C–C bond of the BCB. chemrxiv.orgchemrxiv.org These studies highlight the essential role of a phenyl substituent, which stabilizes the resulting radical intermediate, thereby facilitating the formation of the final BCP product. chemrxiv.orgchemrxiv.org Without this stabilization, alternative, less desirable reaction pathways might prevail.

Electrophilic activation of [1.1.1]propellane, a common precursor to BCPs, represents another area where modeling has provided clarity. The reaction of propellane with electrophiles is often hampered by the facile decomposition of the resulting BCP cation. liverpool.ac.uknih.gov DFT calculations have shown that electrophilic activation can be successfully achieved within a halogen bond complex. This complex promotes nucleophilic attack by species like anilines while simultaneously preventing the catastrophic decomposition of the strained BCP cage, rehabilitating what was once considered a challenging strategy for accessing functionalized BCPs. liverpool.ac.uknih.gov

Table 1: Summary of Key Computational Findings in Phenylated BCP Reactions

Reaction TypeKey Finding from ModelingImplication for Selectivity/MechanismReference
Dirhodium-Catalyzed C-H FunctionalizationThe transition state for tertiary C-H insertion has a lower free energy barrier than for secondary C-H insertion.Explains the high selectivity for functionalization at the bridgehead position. springernature.comnsf.gov
Triplet Carbene Addition to BCBA phenyl substituent stabilizes the radical intermediate formed during the addition to the C-C bond.Essential for the successful formation of the 2-substituted BCP product. chemrxiv.orgchemrxiv.org
Electrophilic Activation of [1.1.1]PropellaneA halogen bond complex stabilizes the BCP cation against decomposition.Enables the reaction with electron-neutral nucleophiles, preventing cage fragmentation. liverpool.ac.uknih.gov

Quantitative Structure-Activity Relationships (QSAR) for BCP Bioisosteres

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a prominent non-classical bioisostere for the para-substituted phenyl ring in medicinal chemistry. bldpharm.comiris-biotech.de Quantitative Structure-Activity Relationship (QSAR) modeling is a key methodology used to rationalize and predict the effects of this substitution on the biological activity and physicochemical properties of drug candidates. bldpharm.com QSAR establishes a mathematical correlation between the chemical structure of a compound and its biological effect, allowing for the optimization of novel drug candidates. bldpharm.com

When a phenyl ring in a bioactive molecule serves primarily as a rigid spacer rather than engaging in specific π-π stacking interactions, its replacement with a 1,3-disubstituted BCP moiety can lead to significant improvements in the drug-like properties of the compound. pharmablock.com The highly saturated, three-dimensional nature of the BCP core, in contrast to the flat, aromatic phenyl ring, often results in enhanced aqueous solubility, improved metabolic stability, and reduced non-specific binding. bldpharm.comresearchgate.net

One of the first and most well-documented examples of this bioisosteric replacement was in the development of γ-secretase inhibitors for potential Alzheimer's disease treatment. nih.gov Replacement of a central para-substituted fluorophenyl ring in an inhibitor (BMS-708,163) with a BCP motif led to an equipotent compound with markedly improved passive permeability and aqueous solubility. nih.gov This translated to superior oral absorption in animal models. nih.gov

QSAR studies help quantify these advantages. For instance, properties like the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)), which correlates with non-specific binding, are often significantly lower for BCP analogs compared to their phenyl counterparts. bldpharm.comnih.gov Similarly, lipophilicity, measured as LogD, is often reduced, while aqueous solubility is dramatically increased. These improvements are attributed to the BCP's higher fraction of sp³-hybridized carbons (Fsp³) and its inability to form strong π-π interactions that can lead to aggregation and poor solubility. bldpharm.comnih.gov

Table 2: Comparative Physicochemical and Biological Data for Phenyl vs. BCP Bioisosteres

Compound PairScaffoldPotency (IC₅₀)Aqueous Solubility (µg/mL)Lipophilicity (LogD)Reference
γ-Secretase Inhibitor
BMS-708,163p-FluorophenylEquipotentImproved in BCP analogImproved in BCP analog nih.gov
Compound 3Bicyclo[1.1.1]pentaneEquipotentImproved in BCP analogImproved in BCP analog nih.gov
Triazole Series 1
Compound 5Phenyl130 nM< 0.1> 4 nih.gov
BCP AnalogBicyclo[1.1.1]pentane310 nM1.83.3 nih.gov
Lp-PLA₂ Inhibitor
DarapladibPhenylMore potent11 µg/mL (FaSSIF)- pharmablock.com
BCP-DarapladibBicyclo[1.1.1]pentaneLess potent33 µg/mL (FaSSIF)- pharmablock.com

FaSSIF: Fasted State Simulated Intestinal Fluid

These examples demonstrate a consistent trend where replacing a phenyl ring with a BCP core, while sometimes causing a modest decrease in potency, systematically improves key physicochemical parameters crucial for a successful drug candidate. pharmablock.comnih.govnih.gov QSAR models, built upon such data, provide a predictive framework that guides medicinal chemists in applying the BCP-for-phenyl substitution strategy to optimize leads, escape the "flatland" of aromatic compounds, and gain novel intellectual property. nih.govresearchgate.net

Future Perspectives and Research Directions for 1 Phenylbicyclo 1.1.1 Pentane Chemistry

Development of Novel Synthetic Methodologies for Accessing Diverse Phenylated BCPs with Enhanced Efficiency

The future of phenylated BCP chemistry is intrinsically linked to the innovation of synthetic methods that are not only efficient but also versatile, allowing for the introduction of diverse functionalities. Current research efforts are geared towards overcoming the limitations of existing protocols, which often rely on multi-step sequences or harsh reaction conditions.

A significant area of development is the direct functionalization of BCP precursors. For instance, multicomponent reactions are emerging as a powerful strategy. An iron-catalyzed, one-pot, three-component reaction has been developed to synthesize 1,3-difunctionalized BCP-aryls from [1.1.1]propellane, (fluoro)alkyl halides, and Grignard reagents at low temperatures with short reaction times. nih.gov Another approach involves a visible-light-mediated, transition-metal-free, multi-component reaction to create a variety of BCP boronates from [1.1.1]propellane, which can then be further functionalized. nih.gov

Late-stage functionalization is another critical frontier, enabling the introduction of phenylated BCP motifs into complex molecules at a late point in the synthesis. Photoredox catalysis has proven effective for the addition of organic halides to [1.1.1]propellane, facilitating the first examples of bicyclopentylation of sp² carbon-halogen bonds to access (hetero)arylated BCPs. acs.org This method shows broad substrate scope and functional group tolerance, even allowing for the late-stage modification of natural and drug-like molecules. acs.org

Furthermore, direct C–H functionalization of the BCP core itself presents a highly attractive and atom-economical strategy. Dirhodium tetracarboxylate catalysts have been used for the remarkably selective carbene insertion into the tertiary C–H bond of the BCP scaffold, leaving the secondary positions untouched. springernature.com This method allows for the enantioselective synthesis of chiral BCP-containing molecules. springernature.comnsf.gov

Future methodologies will likely focus on expanding the scope of these reactions, improving their scalability, and developing catalytic systems that offer even greater control over stereoselectivity and regioselectivity, particularly for the functionalization of the bridge positions. nih.gov

Table 1: Comparison of Emerging Synthetic Methodologies for Phenylated BCPs

MethodologyKey FeaturesPrecursorCatalyst/ConditionsScopeRef.
Iron-Catalyzed Multicomponent Reaction One-pot, low temperature, fast reaction times.[1.1.1]PropellaneIron salts, Grignard reagentsDiverse (fluoro)alkyl BCP-aryls nih.gov
Transition-Metal-Free Multicomponent Reaction Single-step access to versatile BCP boronates.[1.1.1]PropellaneVisible light, no transition metalAlkyl-, aryl-, and alkenyl-functionalized BCP boronates nih.gov
Photoredox Catalysis Mild conditions, broad functional group tolerance.[1.1.1]PropellanePhotoredox catalyst (e.g., 4CzIPN), organic halides(Hetero)arylated BCPs from sp²-halides acs.org
Dirhodium-Catalyzed C-H Functionalization High selectivity for tertiary C-H bonds, enantioselective.Substituted BCPsRh₂(S-TCPTAD)₄Chiral, functionalized BCPs springernature.comnsf.gov

Advanced Mechanistic Studies on the Reactivity and Transformation Pathways of Phenylated BCPs

A deeper mechanistic understanding of the formation and reactivity of phenylated BCPs is crucial for the rational design of new synthetic methods and applications. The unique strained structure of the BCP core dictates its reactivity, which often involves radical intermediates or strained transition states.

Computational studies are playing an increasingly important role in elucidating these pathways. For example, density functional theory (DFT) calculations have supported a concerted nucleophilic ring-opening mechanism of bicyclo[1.1.0]butanes with imines, a pathway distinct from previously studied Lewis acid-catalyzed cycloadditions. researchgate.net In the context of C-H functionalization, computational analysis revealed that the selective reaction at the tertiary BCP position is due to the ability of the entire framework to stabilize the developing positive charge in the asynchronous transition state. springernature.com Similarly, computational analysis of a dirhodium-mediated cyclization to form a bicyclo[1.1.0]butane, followed by a photoinduced carbene insertion, highlighted the role of a phenyl substituent in stabilizing the radical intermediate that leads to the final BCP product. chemrxiv.org

Experimental mechanistic studies are also vital. Investigations into iron-catalyzed multicomponent reactions are underway to understand the factors that control halogen rebound versus C-C bond formation. nih.gov Mechanistic studies on photoredox-catalyzed reactions have shed light on the balance between radical stability and the relief of strain energy in the reaction cycle. acs.org Future research will likely employ advanced spectroscopic techniques and kinetic analysis to further probe the intermediates and transition states in these reactions. Understanding the factors that govern ring-opening versus desired functionalization will be key to minimizing side reactions and improving yields.

Expansion of Phenylated BCP Applications in Emerging Areas of Chemical Science

While the primary application of phenylated BCPs has been in medicinal chemistry as phenyl ring bioisosteres, their unique properties are poised for exploitation in other areas. nih.govacs.org The rigid, linear geometry of 1,3-disubstituted BCPs makes them excellent candidates for use as molecular rods in materials science.

In medicinal chemistry, the focus is shifting from simple replacement to strategic incorporation to solve specific drug design challenges. acs.orgresearchgate.netnih.govnih.gov For example, replacing a para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP motif led to an equipotent compound with significantly improved aqueous solubility, passive permeability, and oral absorption. acs.org This demonstrates that the BCP is more than just a passive spacer and can actively improve the pharmacokinetic profile of a drug candidate. acs.orgresearchgate.net Future work will explore the use of phenylated BCPs to modulate other properties, such as protein-ligand interactions where the aromatic ring is not involved in essential π-π stacking. acs.org

In materials science, the development of BCP-based diphosphine ligands is opening new avenues. hokudai.ac.jp These ligands can coordinate with metal atoms like gold to form straight-shaped complexes, a geometry that is distinct from traditional chelating diphosphines. hokudai.ac.jp This unique coordination could lead to novel catalytic properties or materials with interesting photophysical characteristics. For instance, europium-based coordination polymers using BCP ligands have been created, suggesting potential applications in luminescent photonic materials. hokudai.ac.jp The synthesis of BCP-derived azides and terminal alkynes also positions them as valuable building blocks for "click" chemistry, enabling their facile integration into polymers, bioconjugates, and other complex materials. researchgate.net

Interdisciplinary Research Integrating Phenylated BCPs into Complex Molecular Systems and Novel Architectures

The integration of phenylated BCPs into larger, more complex systems is a burgeoning field that requires interdisciplinary collaboration. The goal is to move beyond simple BCP-containing molecules to sophisticated architectures where the BCP unit plays a critical, pre-defined role.

The synthesis of BCP analogues of biologically relevant molecules like peptides and nucleosides is an active area of research. rsc.org The rigid BCP scaffold can be used to create conformationally constrained mimics of natural structures, which are valuable tools for studying biological processes and for drug discovery. For example, BCPs have been incorporated into glutamate (B1630785) receptor ligands. nsf.gov

In supramolecular chemistry, the well-defined geometry of phenylated BCPs makes them attractive building blocks for self-assembling systems. Their use as rigid linkers in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is a promising, though still developing, area. The synthesis of BCP-based diphosphine ligands that form straight, bimetallic complexes is a step in this direction, providing a foundation for creating extended, linear coordination polymers. hokudai.ac.jp

Q & A

Q. What are the primary synthetic strategies for preparing 1-Phenylbicyclo[1.1.1]pentane?

The synthesis of this compound (1-Ph-BCP) primarily involves radical-mediated multicomponent carboamination of [1.1.1]propellane. A validated method uses phenyl hydrazine as a radical precursor, reacting with [1.1.1]propellane under mild conditions to yield 1-Ph-BCP in good yields (~60–70%) . Alternative approaches include dichlorocarbene insertion into bicyclo[1.1.0]butane intermediates, followed by reduction with Raney nickel . These methods prioritize functional group tolerance and scalability for drug discovery applications.

Q. How is this compound characterized experimentally?

Key characterization techniques include:

  • Infrared (IR) spectroscopy : High-resolution IR (0.0015 cm⁻¹) identifies strained C–C vibrations in the BCP core, distinguishing it from phenyl rings .
  • X-ray crystallography : Resolves the three-dimensional geometry and bridgehead bonding, confirming bioisosteric compatibility with aromatic systems .
  • NMR spectroscopy : Bridgehead protons exhibit distinct downfield shifts (δ 2.5–3.5 ppm) due to ring strain .

Q. Why is bicyclo[1.1.1]pentane (BCP) employed as a bioisostere for phenyl rings?

BCP’s rigid, three-dimensional structure reduces aromatic ring count while maintaining steric and electronic similarity to para-disubstituted benzenes. This substitution improves physicochemical properties, such as aqueous solubility (e.g., 3.5-fold increase in γ-secretase inhibitors) and passive permeability, without compromising target binding . Enhanced metabolic stability and reduced π-stacking liabilities further justify its use in drug design .

Advanced Research Questions

Q. What challenges arise in functionalizing the secondary bridge positions of BCP derivatives?

Functionalization of the concyclic secondary bridges (vs. bridgehead positions) is hindered by steric constraints and high ring strain. Recent advances include radical-mediated halogenation (e.g., triethylborane-initiated ring-opening of [1.1.1]propellane to access 1-halo-3-substituted BCPs) and transition-metal-catalyzed cross-couplings. These methods require precise control of reaction kinetics to avoid undesired rearrangements .

Q. How do computational methods guide the design of BCP-containing drug candidates?

Density functional theory (DFT) calculations predict reaction pathways for radical intermediates in propellane functionalization, optimizing regioselectivity and yield . Molecular docking studies validate BCP’s bioisosteric compatibility by comparing binding poses of BCP analogs (e.g., γ-secretase inhibitors) to their aromatic counterparts, ensuring target engagement .

Q. How does BCP substitution improve solubility in hydrophobic drug candidates?

BCP’s saturated structure disrupts crystallization, enhancing aqueous solubility. In γ-secretase inhibitors, replacing a para-fluorophenyl group with BCP increased solubility from 0.2 µg/mL to 7.8 µg/mL. This correlates with reduced logP values and improved oral bioavailability (4-fold higher AUC in mice) .

Q. What factors influence the stability of BCP-derived ions in mechanistic studies?

MP2/6-31G* calculations reveal that the bicyclo[1.1.1]pentyl 1-cation is more stable than tert-butyl cations due to delocalization across the strained core. However, anions and radicals exhibit higher reactivity, necessitating low-temperature conditions for isolation .

Q. How do radical and carbene insertion methodologies compare for BCP synthesis?

  • Radical carboamination : Enables multicomponent reactions with aldehydes or amines, ideal for late-stage diversification .
  • Carbene insertion : Provides access to halogenated BCPs (e.g., gem-dichloro derivatives) but requires harsh reductants (e.g., Raney nickel) for final product isolation .

Q. Can 1-Ph-BCP be incorporated into complex molecules via late-stage functionalization?

Yes. Radical acylation of [1.1.1]propellane with aldehydes allows direct introduction of BCP ketones into bioactive molecules (e.g., steroids), leveraging mild conditions and broad substrate scope .

Q. How should researchers address contradictions in ion stability data for BCP derivatives?

Contradictions arise from computational vs. experimental stability assessments. For example, MP2/6-31G* models predict cation stability, but experimental validation via low-temperature NMR or X-ray crystallography is critical . Cross-referencing theoretical data with kinetic studies (e.g., Arrhenius plots) resolves discrepancies .

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